N-(2,6-difluorophenyl)-5-aminosulfonyl-1H-1,2,4-triazole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,6-difluorophenyl)-5-aminosulfonyl-1H-1,2,4-triazole-3-carboxylic acid is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a difluorophenyl group, an aminosulfonyl group, and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-difluorophenyl)-5-aminosulfonyl-1H-1,2,4-triazole-3-carboxylic acid typically involves multiple steps, starting with the preparation of key intermediates. One common approach is the reaction of 2,6-difluoroaniline with nitrilotriacetic acid in the presence of triphenylphosphite, which facilitates the formation of the desired triazole ring . The reaction conditions often require controlled temperatures and the use of polar solvents such as dimethylformamide (DMF) or dimethylacetamide (DMA) to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, is crucial for achieving consistent product quality and minimizing production costs.
Chemical Reactions Analysis
Types of Reactions
N-(2,6-difluorophenyl)-5-aminosulfonyl-1H-1,2,4-triazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions typically involve controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and the use of polar solvents to facilitate the reactions.
Major Products
The major products formed from these reactions include sulfonic acid derivatives, amine derivatives, and substituted phenyl derivatives. These products can be further utilized in various applications, including pharmaceuticals and agrochemicals.
Scientific Research Applications
N-(2,6-difluorophenyl)-5-aminosulfonyl-1H-1,2,4-triazole-3-carboxylic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-(2,6-difluorophenyl)-5-aminosulfonyl-1H-1,2,4-triazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting cellular signaling pathways and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
2,6-Difluoroaniline: A precursor in the synthesis of the target compound, used in various organic reactions.
2,6-Difluorophenylacetic acid: Another related compound with applications in organic synthesis and pharmaceuticals.
N-(2,6-difluorophenyl)-5-methoxy-1,2,4-triazolo[1,5-a]pyrimidine-2-sulfonamide: A herbicidal compound with a similar structural motif.
Uniqueness
N-(2,6-difluorophenyl)-5-aminosulfonyl-1H-1,2,4-triazole-3-carboxylic acid stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and interact with biological targets makes it a versatile compound in scientific research and industrial applications.
Biological Activity
N-(2,6-difluorophenyl)-5-aminosulfonyl-1H-1,2,4-triazole-3-carboxylic acid, also known by its CAS number 313963-92-7, is a compound of interest due to its potential biological activities. This article reviews its biological properties, including anti-inflammatory effects, antimicrobial activity, and cytotoxicity based on existing research findings.
- Molecular Formula : C9H6F2N4O4S
- Molecular Weight : 304.23 g/mol
- Structure : The compound features a triazole ring with a sulfonamide group and a difluorophenyl substituent, which are critical for its biological activity.
Anti-inflammatory Effects
Recent studies have evaluated the anti-inflammatory properties of various 1,2,4-triazole derivatives, including this compound. The compound demonstrated a significant reduction in the production of pro-inflammatory cytokines such as TNF-α and IL-6 in peripheral blood mononuclear cells (PBMC) stimulated by lipopolysaccharides (LPS) and phytohemagglutinin (PHA) .
Table 1: Cytokine Production Inhibition by Triazole Derivatives
Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
---|---|---|
N-(2,6-difluorophenyl)-5-aminosulfonyl | 44–60% | Significant |
Control (DMSO) | - | - |
Ibuprofen | 96.01% | Not Evaluated |
The results indicate that the compound exhibits strong anti-inflammatory potential comparable to established non-steroidal anti-inflammatory drugs like ibuprofen.
Antimicrobial Activity
The antimicrobial efficacy of this compound has been assessed against various bacterial strains. It showed notable activity against both Gram-positive and Gram-negative bacteria. The study highlighted that compounds with similar triazole structures possess inherent antimicrobial properties due to their ability to disrupt bacterial cell wall synthesis .
Table 2: Antimicrobial Activity Against Bacterial Strains
Bacterial Strain | Activity (Zone of Inhibition in mm) |
---|---|
Staphylococcus aureus | 15 |
Escherichia coli | 12 |
Pseudomonas aeruginosa | 10 |
These findings suggest that this triazole derivative could be developed as a potential antimicrobial agent.
Cytotoxicity Studies
In toxicity assessments conducted on PBMC cultures at high doses (100 µg/mL), N-(2,6-difluorophenyl)-5-aminosulfonyl demonstrated low cytotoxicity with viable cell counts ranging from 94.71% to 96.72%, indicating a favorable safety profile for further therapeutic applications .
Case Studies
A specific study focused on the therapeutic potential of triazole derivatives in treating inflammatory diseases showed that compounds similar to N-(2,6-difluorophenyl)-5-aminosulfonyl significantly reduced inflammatory markers in animal models. These findings support the hypothesis that triazole compounds can modulate immune responses effectively .
Properties
Molecular Formula |
C9H6F2N4O4S |
---|---|
Molecular Weight |
304.23 g/mol |
IUPAC Name |
1-(2,6-difluorophenyl)-5-sulfamoyl-1,2,4-triazole-3-carboxylic acid |
InChI |
InChI=1S/C9H6F2N4O4S/c10-4-2-1-3-5(11)6(4)15-9(20(12,18)19)13-7(14-15)8(16)17/h1-3H,(H,16,17)(H2,12,18,19) |
InChI Key |
IJSFEAXHKAZECQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)N2C(=NC(=N2)C(=O)O)S(=O)(=O)N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.